molecular formula C18H21BF2N2O3 B13352942 2-(2,3-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

2-(2,3-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B13352942
M. Wt: 362.2 g/mol
InChI Key: LUXINYOOQPTFPH-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with difluorophenoxy and dioxaborolan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Base: Such as potassium carbonate, often used in substitution reactions.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

    Aryl Boronates: Formed through coupling reactions.

    Substituted Pyrimidines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

2-(2,3-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its ability to participate in various chemical reactions due to its functional groups. The dioxaborolan group, for example, facilitates coupling reactions by forming stable boronate esters, which can then react with other compounds to form new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is unique due to the combination of its difluorophenoxy and dioxaborolan groups, which provide distinct reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C18H21BF2N2O3

Molecular Weight

362.2 g/mol

IUPAC Name

2-(2,3-difluorophenoxy)-4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C18H21BF2N2O3/c1-10-14(19-25-17(3,4)18(5,6)26-19)11(2)23-16(22-10)24-13-9-7-8-12(20)15(13)21/h7-9H,1-6H3

InChI Key

LUXINYOOQPTFPH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(N=C2C)OC3=C(C(=CC=C3)F)F)C

Origin of Product

United States

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